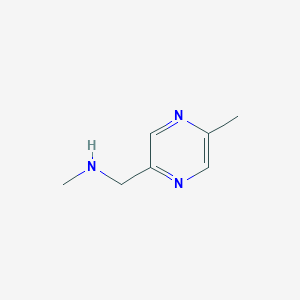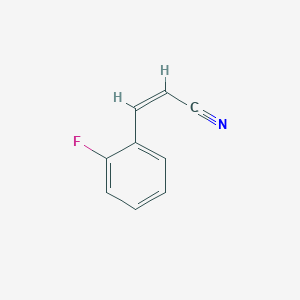![molecular formula C24H32N4O2 B13404594 N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting central nervous system (CNS) disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Hydroxyphenyl Group: This step involves the derivatization of the piperazine ring with 2-hydroxyphenyl groups, often using aromatic nucleophilic substitution reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through reactions such as Buchwald–Hartwig amination or reductive amination.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .
化学反応の分析
Types of Reactions
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridinyl group can be reduced to form piperidines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide has diverse applications in scientific research:
作用機序
The compound exerts its effects primarily through interactions with G protein-coupled receptors (GPCRs), particularly dopamine receptors. It binds to the D2 and D3 receptors, modulating their activity and influencing neurotransmission in the CNS . This interaction leads to changes in intracellular signaling pathways, ultimately affecting neuronal function and behavior.
類似化合物との比較
Similar Compounds
- **N-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
- **N-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
- **N-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Uniqueness
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is unique due to the presence of the hydroxyphenyl group, which enhances its binding affinity and selectivity for dopamine receptors. This structural feature distinguishes it from other similar compounds and contributes to its potent pharmacological effects .
特性
分子式 |
C24H32N4O2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C24H32N4O2/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20/h4-7,10-13,20,29H,1-3,8-9,14-19H2 |
InChIキー |
GSYXUBWRYIWXJK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


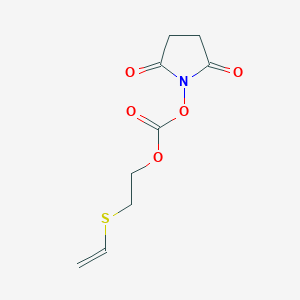
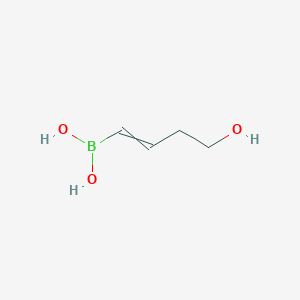
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
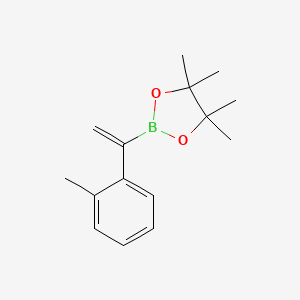

![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
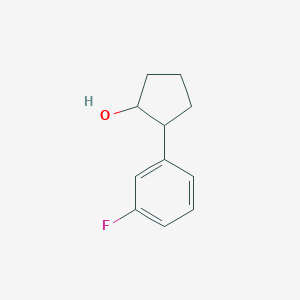
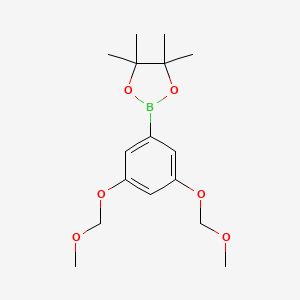

![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)
